

# Application of Infigratinib-d3 in Mass Spectrometry Assays: A Comprehensive Guide

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Compound of Interest		
Compound Name:	Infigratinib-d3	
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## Introduction

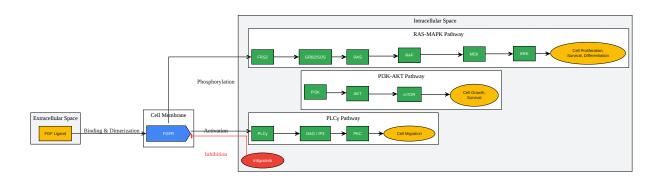
Infigratinib is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2][3] It is an orally administered small molecule that has shown clinical activity in cancers with FGFR alterations, such as cholangiocarcinoma.[1][2][4] The development of robust bioanalytical methods is crucial for accurately characterizing the pharmacokinetics, safety, and efficacy of infigratinib in both preclinical and clinical studies. Mass spectrometry (MS) coupled with liquid chromatography (LC) has become the gold standard for the quantification of small molecules like infigratinib in complex biological matrices due to its high sensitivity, selectivity, and specificity.

The use of a stable isotope-labeled internal standard (IS) is a critical component of quantitative LC-MS/MS assays to correct for variability in sample preparation and instrument response. Infigratinib-d3, a deuterated analog of infigratinib, is an ideal internal standard for such assays. Its chemical properties are nearly identical to infigratinib, ensuring it co-elutes and ionizes similarly, while its mass difference allows for distinct detection by the mass spectrometer. This application note provides detailed protocols and data for the use of Infigratinib-d3 in mass spectrometry assays for the quantification of infigratinib.

# **Signaling Pathway of Infigratinib Target: FGFR**



Infigratinib targets and inhibits the activity of FGFRs, thereby blocking downstream signaling pathways that promote tumor cell growth and survival.[1][2] Understanding this pathway is essential for interpreting the pharmacological effects of the drug.



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Figure 1: Simplified FGFR Signaling Pathway and Mechanism of Infigratinib Action.

# Experimental Protocols Bioanalytical Method for Infigratinib in Human Plasma using LC-MS/MS



This protocol describes a validated method for the quantification of infigratinib in human plasma using **Infigratinib-d3** as an internal standard.

- 1.1. Materials and Reagents
- Infigratinib reference standard
- Infigratinib-d3 internal standard (IS)
- Acetonitrile (ACN), HPLC grade
- Formic acid, LC-MS grade
- Water, LC-MS grade
- Human plasma (K2EDTA)
- 1.2. Stock and Working Solutions Preparation
- Infigratinib Stock Solution (1 mg/mL): Accurately weigh and dissolve infigratinib in an appropriate solvent (e.g., DMSO or methanol).
- Infigratinib-d3 Stock Solution (1 mg/mL): Prepare similarly to the infigratinib stock solution.
- Working Solutions: Prepare serial dilutions of the infigratinib stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
- Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the **Infigratinib-d3** stock solution in 50:50 (v/v) acetonitrile:water.
- 1.3. Sample Preparation (Protein Precipitation)
- Pipette 50  $\mu$ L of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 10 μL of the **Infigratinib-d3** internal standard working solution.
- Add 150 μL of acetonitrile to precipitate proteins.



- Vortex for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.[5]
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

#### 1.4. LC-MS/MS Conditions

Parameter	Condition	
LC System	UPLC System (e.g., Waters ACQUITY UPLC I- CLASS)[6]	
Column	C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)[5][6]	
Mobile Phase A	0.1% Formic acid in water[5]	
Mobile Phase B	0.1% Formic acid in acetonitrile[5]	
Flow Rate	0.3 mL/min[5]	
Gradient	Optimized for separation of infigratinib and IS. A typical gradient might start at 10% B, ramp to 90% B, hold, and then re-equilibrate.	
Injection Volume	5 μL	
Column Temperature	40°C[6]	
MS System	Triple Quadrupole Mass Spectrometer (e.g., SCIEX Triple Quad 5500)[6]	
Ionization Mode	Electrospray Ionization (ESI), Positive[6]	
MRM Transitions	Infigratinib: m/z 560.2 -> 313.1 (Quantifier), m/z 560.2 -> 113.1 (Qualifier)Infigratinib-d3: m/z 563.2 -> 313.1 (or other appropriate fragment)	
Source Parameters	Optimized for maximum signal intensity (e.g., Capillary voltage, source temperature, gas flows).	

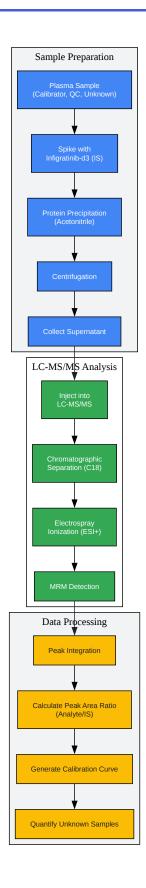


Note: The MRM transition for **Infigratinib-d3** is predicted. The precursor ion will be shifted by +3 Da. The fragment ion may or may not be shifted depending on the position of the deuterium labels. This should be confirmed experimentally.

# **Experimental Workflow**

The following diagram illustrates the general workflow for a typical bioanalytical assay using **Infigratinib-d3**.





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Figure 2: General workflow for the bioanalysis of infigratinib using Infigratinib-d3.



# **Quantitative Data Summary**

The following tables summarize typical validation parameters for an LC-MS/MS method for infigratinib quantification. While specific data for **Infigratinib-d3** as an internal standard is not published, the performance is expected to be similar or superior to methods using other internal standards.

Table 1: Linearity and Sensitivity

Parameter	Typical Value	Reference
Linear Range (ng/mL)	1 - 1640	[7]
Correlation Coefficient (r²)	≥ 0.999	[7][8]
Lower Limit of Quantification (LLOQ) (ng/mL)	1-5	[7][8]

Table 2: Accuracy and Precision

QC Level	Concentr ation (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)	Referenc e
LLOQ	2	< 15	85-115	< 15	85-115	[5]
Low QC	6	< 15	85-115	< 15	85-115	[5]
Medium QC	300	< 15	85-115	< 15	85-115	[5]
High QC	480	< 15	85-115	< 15	85-115	[5]

Table 3: Recovery and Matrix Effect



Parameter	Typical Value (%)	Reference
Mean Recovery	96.36 - 98.14	[7]
Matrix Effect	Minimal and compensated by IS	

## Conclusion

The use of **Infigratinib-d3** as an internal standard in LC-MS/MS assays provides a robust and reliable method for the quantification of infigratinib in various biological matrices. The protocols and data presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate their own bioanalytical methods. The high sensitivity, specificity, and accuracy of these methods are essential for the successful development and clinical application of infigratinib.

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